N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
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Overview
Description
N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-bromobenzaldehyde with anthranilic acid to form an intermediate, which is then cyclized to produce the quinazoline core. Subsequent reactions, including amide formation and further functional group modifications, lead to the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Known for their antimicrobial and anticancer activities.
Pyrazoline Derivatives: Exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.
Uniqueness
N-(3-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its bromine substitution and quinazoline core make it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C18H14BrN3O2 |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C18H14BrN3O2/c19-12-3-1-4-13(10-12)20-17(23)11-6-7-14-15(9-11)21-16-5-2-8-22(16)18(14)24/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,23) |
InChI Key |
XVWMAPYFEWQLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)Br)C(=O)N2C1 |
Origin of Product |
United States |
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